molecular formula C12H16N2OS B2491335 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2189498-35-7

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2491335
CAS No.: 2189498-35-7
M. Wt: 236.33
InChI Key: DZSRWNOCGSCVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a compound that features a thiazole ring, a piperidine ring, and a propenone moiety

Preparation Methods

The synthesis of 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can be achieved through a multi-step process involving the formation of the thiazole ring, the piperidine ring, and the propenone moiety. One common synthetic route involves the reaction of 5-methyl-1,3-thiazole-2-amine with a suitable piperidine derivative under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Addition: The propenone moiety allows for addition reactions with various reagents, leading to the formation of new compounds.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular processes such as gene expression or enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-11(15)14-6-4-10(5-7-14)12-13-8-9(2)16-12/h3,8,10H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSRWNOCGSCVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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